2,2'-isopropylidenediphenol

Description

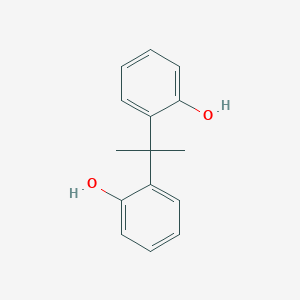

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNNWDXHFBFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341939 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-72-0 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,2'-isopropylidenediphenol for researchers

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-isopropylidenediphenol (Bisphenol A) for Researchers

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, commonly known as Bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental characteristics of BPA, offering not just data, but also the scientific rationale behind these properties and the experimental methodologies for their determination. From its chemical identity and structure to its solubility, acidity, and spectral characteristics, this guide serves as an in-depth resource. It includes detailed experimental protocols, data presented in accessible formats, and visual diagrams to elucidate key concepts and workflows, ensuring a thorough understanding of this widely used and studied compound.

Introduction: The Dual Significance of Bisphenol A

This compound (Bisphenol A) is a synthetic organic compound of significant industrial and scientific interest. Primarily, it serves as a key monomer in the production of polycarbonate plastics and epoxy resins.[1][2] These materials are valued for their durability, clarity, and heat resistance, leading to their widespread use in a vast array of consumer and industrial products, including food and beverage containers, medical devices, and thermal paper.[1][2][3][4]

The very properties that make BPA-derived polymers so useful also contribute to its scientific scrutiny. The potential for BPA to leach from these materials has raised concerns about its effects on human health and the environment.[3][4][5] As an endocrine-disrupting chemical (EDC), BPA can mimic the hormone estrogen, leading to extensive research into its biological activity and potential health implications.[1][5]

For researchers, a thorough understanding of BPA's physicochemical properties is paramount. These properties govern its behavior in biological and environmental systems, dictate its suitability for various industrial applications, and inform the development of analytical methods for its detection and quantification. This guide provides a detailed exploration of these properties, offering both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Molecular Structure

A compound's physicochemical properties are intrinsically linked to its molecular structure. BPA is characterized by two phenol rings linked by an isopropylidene group.

-

IUPAC Name: 4,4'-(Propane-2,2-diyl)diphenol[1]

-

Synonyms: Bisphenol A, BPA, 4,4'-isopropylidenediphenol, 2,2-bis(4-hydroxyphenyl)propane[1][6]

-

CAS Number: 80-05-7[1]

-

Molecular Formula: C₁₅H₁₆O₂[1]

-

Molecular Weight: 228.29 g/mol [1]

The presence of two hydroxyl (-OH) groups on the phenyl rings makes BPA a diphenol. These hydroxyl groups are key to its chemical reactivity and its ability to act as a monomer in polymerization reactions. The isopropylidene bridge provides a degree of steric hindrance and contributes to the overall hydrophobicity of the molecule.

Caption: Chemical Structure of this compound (BPA).

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Bisphenol A.

| Property | Value | Source(s) |

| Appearance | White to light brown flakes or powder | [6][7] |

| Odor | Mild phenolic, medicinal | [1][7] |

| Melting Point | 155-159 °C | [1][8] |

| Boiling Point | 220 °C at 4 mmHg; 250-252 °C at 13 mmHg | [7] |

| Water Solubility | 120-300 mg/L at 21.5-25 °C | [1][3][8] |

| pKa | 9.6 - 10.39 | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.32 - 3.41 | [1][7] |

| Vapor Pressure | <1 Pa to 5x10⁻⁶ Pa at 25 °C | [1] |

| Density | 1.195 - 1.217 g/cm³ | [1][7] |

In-depth Discussion of Physicochemical Properties and Their Determination

Melting and Boiling Point

The relatively high melting point of BPA (155-159 °C) is indicative of its crystalline solid nature at room temperature.[1][8] This is due to the intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules and the van der Waals forces between the aromatic rings. The boiling point is significantly higher and is typically measured under reduced pressure to prevent decomposition at elevated temperatures.[7]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[9][10][11][12]

-

Sample Preparation: Finely grind a small amount of dry BPA powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The melting point is reported as this range. A narrow range (0.5-1 °C) is indicative of high purity.[9]

Solubility

BPA exhibits poor solubility in water (120-300 mg/L) but is soluble in many organic solvents, including ethanol, acetone, and ethyl acetate.[1][13][14] This dual nature is a direct consequence of its molecular structure. The two polar hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar hydrocarbon backbone (two phenyl rings and an isopropylidene group) makes the molecule predominantly hydrophobic. This explains its higher affinity for organic solvents.

Experimental Protocol: Water Solubility Determination (OECD 105 Flask Method)

The OECD 105 guideline provides a standardized approach for determining the water solubility of chemicals.[1][3][6][8]

-

Equilibration: Add an excess amount of BPA to a known volume of distilled water in a flask.

-

Stirring: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to let undissolved solid settle. Centrifugation may be used to facilitate separation.

-

Sampling: Carefully take an aliquot of the clear aqueous supernatant.

-

Analysis: Determine the concentration of BPA in the aliquot using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The measured concentration represents the water solubility of BPA at the specified temperature.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For BPA, the pKa values of the two phenolic hydroxyl groups are in the range of 9.6 to 10.39.[7] This indicates that BPA is a weak acid. At a pH below its pKa, the hydroxyl groups will be protonated (-OH). As the pH increases above the pKa, the hydroxyl groups will deprotonate to form the phenoxide ion (-O⁻). This property is crucial for understanding its behavior in biological systems and for developing extraction and analytical methods, as its charge state, and therefore its solubility and partitioning behavior, will change with pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa of weak acids and bases.[5][15][16][17][18]

-

Solution Preparation: Dissolve a precisely weighed amount of BPA in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. A LogP of 3.32 to 3.41 for BPA indicates that it is significantly more soluble in a nonpolar solvent like octanol than in water.[1][7] This property is a key determinant of its environmental fate and biological disposition, as it suggests a tendency to partition into fatty tissues and bioaccumulate.

Experimental Protocol: LogP Determination (OECD 107 Shake Flask Method)

The shake flask method is the traditional and most straightforward method for determining the LogP of a compound.[13][19]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Solution Preparation: Prepare a stock solution of BPA in pre-saturated n-octanol.

-

Partitioning: Add a known volume of the BPA stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow the BPA to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Analysis: Determine the concentration of BPA in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Advanced Characterization Techniques

Spectroscopic Properties

-

UV-Vis Spectroscopy: In aqueous solutions, BPA exhibits UV absorption maxima around 227 nm and 275 nm.[7] These absorptions are due to the π → π* electronic transitions within the aromatic rings. UV-Vis spectroscopy can be used for the quantitative analysis of BPA.[20][21][22][23][24]

-

Infrared (IR) Spectroscopy: The IR spectrum of BPA shows characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings and methyl groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic rings around 1500-1600 cm⁻¹.[25][26][27][28][29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of BPA provides distinct signals for the different types of protons. Typically, signals for the aromatic protons appear in the range of 6.6-7.1 ppm, the hydroxyl protons as a singlet around 9.2 ppm (in DMSO-d6), and the methyl protons as a sharp singlet around 1.5 ppm.[7][30][31][32][33][34]

-

¹³C NMR: The ¹³C NMR spectrum shows signals for the different carbon atoms, including those in the aromatic rings, the quaternary carbon of the isopropylidene group, and the methyl carbons.

-

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of BPA. Decomposition of BPA begins at temperatures above 220 °C under pressure.[7] In an inert atmosphere, thermal degradation of polycarbonate derived from BPA shows a multi-step process.[35][36] In the presence of air, the degradation process begins at a lower temperature.[36][37] The primary decomposition products include phenol and p-isopropylphenol.[38]

Synthesis, Purification, and Analysis

Synthesis

BPA is commercially produced by the condensation reaction of two equivalents of phenol with one equivalent of acetone, catalyzed by a strong acid such as hydrochloric acid or a sulfonated polystyrene resin.[1][39]

Caption: Simplified reaction scheme for the synthesis of Bisphenol A.

Purification

BPA can be purified by recrystallization from glacial acetic acid and water or from toluene.[1] The choice of solvent is critical; a good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

Analytical Methods

The sensitive and selective determination of BPA, especially at trace levels in complex matrices, is a significant area of research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[19][40][41]

Experimental Workflow: HPLC Analysis of BPA

Caption: General workflow for the analysis of Bisphenol A by HPLC.

Experimental Protocol: HPLC-UV Analysis of BPA in Water

This protocol provides a general framework for the quantitative analysis of BPA in aqueous samples.[4][9][37][38][42][43]

-

Sample Pre-concentration (Optional but often necessary for trace analysis): Use solid-phase extraction (SPE) with a C18 cartridge to extract and concentrate BPA from the water sample. Elute the BPA from the cartridge with a suitable organic solvent like methanol or acetonitrile.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile and water (e.g., 65:35 v/v), often with a small amount of acid like formic acid to improve peak shape.[42]

-

HPLC System Setup:

-

Calibration: Prepare a series of standard solutions of BPA of known concentrations. Inject each standard and create a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the BPA peak based on its retention time compared to the standards. Quantify the amount of BPA in the sample by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis of BPA in Water

GC-MS offers high sensitivity and specificity for BPA analysis. A derivatization step is typically required to make the polar BPA molecule more volatile.[7][35][40][41][44]

-

Extraction: Extract BPA from the water sample using liquid-liquid extraction (e.g., with dichloromethane) or SPE.

-

Derivatization: Evaporate the solvent from the extract and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat the mixture (e.g., at 70 °C for 15 minutes) to convert the hydroxyl groups of BPA to trimethylsilyl (TMS) ethers.[7][41][44]

-

GC-MS System Setup:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized BPA from other components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, often using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Analysis and Quantification: Inject the derivatized sample. Identify the derivatized BPA peak by its retention time and mass spectrum. Quantify using an internal standard (e.g., deuterated BPA) and a calibration curve.

Safety and Handling

BPA is classified as a hazardous substance. It may cause an allergic skin reaction, serious eye damage, and respiratory irritation. It is also suspected of damaging fertility.[45] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling BPA.[45] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[45]

Conclusion

The physicochemical properties of this compound are a direct reflection of its molecular structure, influencing its behavior from industrial polymerization processes to its environmental fate and biological interactions. For researchers, a comprehensive understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for advancing our knowledge of this ubiquitous compound. This guide has provided a detailed overview of these core characteristics and the practical approaches to their measurement, serving as a valuable resource for the scientific community.

References

-

Bisphenol A - Wikipedia.

-

Bisphenol A | C15H16O2 | CID 6623 - PubChem.

-

Bisphenol A CAS#: 80-05-7 - ChemicalBook.

-

BISPHENOL A | Occupational Safety and Health Administration.

-

Bisphenol A - Simple English Wikipedia, the free encyclopedia.

-

Health effects of Bisphenol A - Wikipedia.

-

Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF - ResearchGate.

-

Bisphenol A - Solubility of Things.

-

An Overview of Analytical Methods for Bisphenol A - Semantic Scholar.

-

Bisphenol A | CAS 80-05-7 | Manufacturer, Supplier, Exporter - EMCO Chemicals.

-

Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed.

-

Bisphenol A, S, & F Analyzed with HPLC - AppNote - MicroSolv.

-

Melting point determination.

-

Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis.

-

Stability of bisphenol A in high-temperature water in fused silica capillary reactor.

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

-

Hot Saling BISPHENOL A(BPA) Cas No.:80-05-7 - News - Henan GP Chemicals Co.,Ltd.

-

Analysis of Bisphenol A (BPA) in Local Waters and in PVC Pond Liner - Eastern Illinois University.

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD.

-

Quantification of Bisphenol A by HPLC - EAG Laboratories.

-

Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) - MDPI.

-

Melting point determination - SSERC.

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.

-

Bisphenol A CAS No 80-05-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

Determination of Melting Point.

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

-

Thermal degradation of bisphenol A polycarbonate by high‐resolution thermogravimetry.

-

Bisphenol A (BPA) - National Institute of Environmental Health Sciences.

-

How to calculate pKa - BYJU'S.

-

Bisphenol A and Related Compounds: Food Exposure and Safety Considerations - Eurofins USA.

-

Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed.

-

The Thermal degradation of Bisphenol A Polycarbonate in Air - e-Publications@Marquette.

-

Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.

-

Determination Of Melting Point Of An Organic Compound - BYJU'S.

-

Fourier Transform Infrared Spectroscopy of “Bisphenol A” - Semantic Scholar.

-

DETERMINATION OF Bisphenol A RELEASED FROM POLYCARBONATE INFANT FEEDING BOTTLES BY UV-VIS SPECTROPHOTOMETRY | Journal of Chemical Society of Nigeria.

-

Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins | Request PDF - ResearchGate.

-

Development of Methods for the Determination of pKa Values - PMC - NIH.

-

Bisphenol A(80-05-7) 1H NMR spectrum - ChemicalBook.

-

FT-IR spectra of bisphenol-A based novolac epoxy resins (d) II a ; (e) II b and (f) II c.

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.

-

FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra.... - ResearchGate.

-

Development and Applications of a Simple Spectrophotometric Method for Determination of Bisphenol A in 'New' and 'Used' Polycarbonate.

-

Bisphenol A UV-VIS absorbance spectrum in water (OD: optical density). - ResearchGate.

-

Bisphenol A UV–VIS absorbance spectrum in water (OD: optical density). - ResearchGate.

-

Bisphenol A(80-05-7) IR Spectrum - ChemicalBook.

-

BISPHENOL A BIS(CHLOROFORMATE)(2024-88-6) 1H NMR spectrum - ChemicalBook.

-

DETERMINATION OF BISPHENOL BY UV-VIS SPECTROPHOTOMETRIC METHOD by AR MAHAYUDIN JUNE 2017.

-

¹H NMR spectrum of recovered pure BPA in the CDCl3 solvent. - ResearchGate.

Sources

- 1. filab.fr [filab.fr]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. oecd.org [oecd.org]

- 4. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 6. oecd.org [oecd.org]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. mt.com [mt.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 17. byjus.com [byjus.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 20. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 21. gssrr.org [gssrr.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] Fourier Transform Infrared Spectroscopy of “Bisphenol A” | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Bisphenol A(80-05-7) IR Spectrum [chemicalbook.com]

- 30. researchgate.net [researchgate.net]

- 31. Bisphenol A(80-05-7) 1H NMR [m.chemicalbook.com]

- 32. hmdb.ca [hmdb.ca]

- 33. BISPHENOL A BIS(CHLOROFORMATE)(2024-88-6) 1H NMR spectrum [chemicalbook.com]

- 34. researchgate.net [researchgate.net]

- 35. library.dphen1.com [library.dphen1.com]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. library.dphen1.com [library.dphen1.com]

- 38. researchgate.net [researchgate.net]

- 39. oecd.org [oecd.org]

- 40. academic.oup.com [academic.oup.com]

- 41. mdpi.com [mdpi.com]

- 42. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 43. Quantification of Bisphenol A by HPLC [eag.com]

- 44. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

synthesis and purification of 2,2'-isopropylidenediphenol lab scale

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of 2,2'-Isopropylidenediphenol (Bisphenol A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, commonly known as Bisphenol A (BPA). It delves into the underlying reaction mechanism, provides detailed experimental protocols, and explores various purification techniques to obtain high-purity BPA. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of synthesizing this important chemical compound.

Introduction

This compound (Bisphenol A) is a pivotal industrial chemical, first synthesized in 1891 by the Russian chemist Aleksandr Dianin.[1] Its primary application lies in the production of polycarbonate plastics and epoxy resins, materials that are ubiquitous in a vast array of consumer and industrial products.[1][2] The global production of BPA is a testament to its industrial significance, with millions of tonnes produced annually.[1][2]

The most prevalent and economically viable method for BPA synthesis is the acid-catalyzed condensation of phenol with acetone.[1][2][3] This reaction is favored for its high atom economy, with water being the only significant byproduct.[2] While industrial production is a continuous process often utilizing solid-supported catalysts, laboratory-scale synthesis provides a foundational understanding of the reaction kinetics, impurity profiles, and purification strategies. This guide will focus on a practical, batch-wise laboratory procedure.

Synthesis Methodology

The synthesis of Bisphenol A is an electrophilic aromatic substitution reaction. The overall chemical equation for this condensation reaction is:

2 C₆H₅OH + (CH₃)₂CO → (HOC₆H₄)₂C(CH₃)₂ + H₂O

This reaction is typically slow and requires an acid catalyst to proceed at a reasonable rate.[4] Strong acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid (PTSA) are commonly employed in laboratory settings.[3][4][5]

Reaction Mechanism

The acid-catalyzed synthesis of Bisphenol A proceeds through several key steps:[2][3][6]

-

Protonation of Acetone: The carbonyl oxygen of acetone is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[2][3]

-

First Electrophilic Attack: An electron-rich phenol molecule attacks the activated carbonyl carbon of the protonated acetone. This attack typically occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions. This step results in the formation of a carbocation intermediate.[2][3]

-

Deprotonation and Dehydration: The intermediate is deprotonated to yield a tertiary alcohol. Subsequent protonation of this alcohol's hydroxyl group, followed by the elimination of a water molecule, generates a new, more stable carbocation.[2]

-

Second Electrophilic Attack: A second molecule of phenol then attacks this newly formed carbocation, again preferentially at the para position.

-

Final Deprotonation: The final step involves the deprotonation of the intermediate to yield the neutral Bisphenol A product and regenerate the acid catalyst.

Diagram: Reaction Mechanism of Bisphenol A Synthesis

Caption: The acid-catalyzed reaction mechanism for the synthesis of Bisphenol A.

Experimental Protocol

This protocol is a representative lab-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenol | 94.11 | 23.5 g | 0.25 |

| Acetone | 58.08 | 2.9 g | 0.05 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 8.6 g | 0.05 |

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Micro-syringe

-

Standard laboratory glassware for workup

Procedure:

-

Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser.[2]

-

Charging Reactants: To the flask, add 23.5 g of phenol and 8.6 g of the p-toluenesulfonic acid catalyst.[2]

-

Initiation: Begin stirring and heat the mixture to 60°C. Once the temperature is stable, add 2.9 g of acetone using a micro-syringe to start the reaction.[2][4]

-

Reaction: Maintain the reaction mixture at 60°C with continuous stirring.[2][4] The reaction time can vary, but several hours are typically required for good conversion.[2]

-

Workup (Initial): After the reaction is complete, the crude product mixture will contain Bisphenol A, unreacted phenol, water, the acid catalyst, and various byproducts. An initial workup may involve distillation to remove water and any unreacted acetone.[2][4]

Diagram: Experimental Workflow for Bisphenol A Synthesis

Caption: A stepwise workflow for the laboratory synthesis and purification of Bisphenol A.

Purification Techniques

The crude product from the synthesis contains the desired p,p'-isomer of Bisphenol A, the o,p'-isomer, unreacted phenol, and other impurities.[7] Purification is crucial to obtain a product of high purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Systems: A mixture of an organic solvent and water is often employed for the recrystallization of Bisphenol A.[7] Toluene is a frequently used organic solvent.[8][9] The presence of a small amount of water can significantly affect the solubility of Bisphenol A isomers.[7][8]

-

Azeotropic Recrystallization: An advanced technique involves the azeotropic removal of a co-solvent (water) to induce crystallization.[7][8][9] This method can lead to better separation of the p,p'-isomer from the o,p'-isomer and a higher product yield.[7]

-

General Recrystallization Protocol (Toluene/Water):

-

Dissolve the crude Bisphenol A in a minimal amount of hot toluene.

-

Add a small amount of hot water to the solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the p,p'-isomer.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene to remove residual mother liquor.

-

Dry the purified crystals under vacuum.[2]

-

Distillation

Vacuum distillation can be used to remove unreacted phenol from the crude product, as phenol is more volatile than Bisphenol A.[1] This is often performed after the initial removal of water and acetone.

Adductive Crystallization

In some industrial processes, Bisphenol A is crystallized as a 1:1 adduct with phenol.[1] This crystalline adduct is separated, and the phenol is subsequently removed by vacuum distillation to yield pure Bisphenol A.[1]

Characterization

The identity and purity of the synthesized Bisphenol A should be confirmed using standard analytical techniques.

-

Melting Point: Pure p,p'-Bisphenol A has a distinct melting point (approximately 157-159 °C). A broad or depressed melting point indicates the presence of impurities.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum of Bisphenol A will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl groups (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the isopropylidene group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to identify any impurities.

-

Safety Precautions

It is imperative to handle all chemicals involved in this synthesis with appropriate safety measures.

-

Phenol: Phenol is corrosive and toxic. It can cause severe skin burns and is harmful if inhaled or ingested.[6] Always wear appropriate gloves, eye protection, and a lab coat when handling phenol.

-

Acetone: Acetone is a highly flammable liquid. Keep it away from ignition sources.

-

Acids: Strong acid catalysts like p-toluenesulfonic acid are corrosive. Handle with care and avoid contact with skin and eyes.

-

Bisphenol A: Bisphenol A is a suspected endocrine disruptor and can cause skin and eye irritation.[11][12] Avoid inhalation of dust and direct contact.[11][13]

-

General Handling: Conduct all procedures in a well-ventilated fume hood.[11][13] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[11][12][13]

Conclusion

The laboratory-scale synthesis of this compound provides a valuable educational and research platform for understanding fundamental principles of organic chemistry, including electrophilic aromatic substitution, reaction kinetics, and purification techniques. By carefully controlling reaction conditions and employing appropriate purification methods, high-purity Bisphenol A can be obtained. Adherence to strict safety protocols is paramount throughout the entire process.

References

-

Production of Bisphenol A (BPA) By Green Technology - Semantic Scholar. (2018, April 10). Retrieved from [Link]

-

Tech-Type: Condensation of Phenol with Acetone - Portfolio-pplus.com. (n.d.). Retrieved from [Link]

- Recrystallization of bisphenol A by azeotropically drying the solvent. (n.d.). Google Patents.

-

Condensation reaction of phenol and acetone - Filo. (2025, September 17). Retrieved from [Link]

-

BPA synthesis reaction with phenol-acetone condensation. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Bisphenol A with Heterogeneous Catalysts - Bibliothèque et Archives Canada. (n.d.). Retrieved from [Link]

-

The reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as... - Homework.Study.com. (n.d.). Retrieved from [Link]

-

Condensation of phenol and acetone on a modified macroreticular ion exchange resin catalyst - Hep Journals. (n.d.). Retrieved from [Link]

-

Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” - Optica Publishing Group. (n.d.). Retrieved from [Link]

-

BPA synthesis reaction with phenol-acetone condensation. - ResearchGate. (n.d.). Retrieved from [Link]

- Recrystallization Method Of Bisphenol A - Google Patents. (n.d.).

-

Recrystallization of bisphenol a by azeotropically drying the solvent - European Patent Office - EP 0229357 A1. (1987, July 22). Retrieved from [Link]

- Purification of bisphenol-A - Google Patents. (n.d.).

- System and method of producing Bisphenol-A (BPA) using direct crystallization of BPA in a single crystallization stage - Google Patents. (n.d.).

-

(PDF) Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” - ResearchGate. (2019, February 8). Retrieved from [Link]

-

Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 4,4'-Isopropylidenediphenol, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Sensing Bisphenol A by Means of Surface-Enhanced Raman Spectroscopy and DFT Calculations to Elucidate the Enhancement Mechanism That Dominates the Spectrum - MDPI. (2023, January 20). Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.). Retrieved from [Link]

-

Development and Applications of a Simple Spectrophotometric Method for Determination of Bisphenol A in 'New' and 'Used' Polycarbonate. (2024, May 26). Retrieved from [Link]

- Process for purifying 4, 4'-isopropylidenediphenol - Google Patents. (n.d.).

Sources

- 1. Tech-Type: Condensation of Phenol with Acetone [portfolio-pplus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. condensation reaction of phenol and acetone | Filo [askfilo.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]

- 8. KR950003116B1 - Recrystallization Method Of Bisphenol A - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” [opg.optica.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide on the In Vitro Mechanism of Action of 2,2'-isopropylidenediphenol (Bisphenol A)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Endocrine Disruptor in Focus

2,2'-isopropylidenediphenol, commonly known as bisphenol A (BPA), is a synthetic compound integral to the production of polycarbonate plastics and epoxy resins. Its widespread use in consumer products, from food and beverage containers to dental sealants, has led to ubiquitous human exposure.[1][2][3] Initially synthesized in 1891, its estrogenic properties were discovered in the 1930s.[4] This intrinsic hormonal activity classifies BPA as an endocrine-disrupting chemical (EDC), a substance that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[2][5]

This technical guide provides a comprehensive overview of the in vitro mechanisms through which BPA exerts its biological effects. Understanding these molecular pathways is critical for assessing its potential health risks and for the development of safer alternatives. We will delve into its interactions with nuclear receptors, non-genomic signaling cascades, and its impact on cellular processes beyond hormonal signaling.

I. Estrogenic and Nuclear Receptor-Mediated Mechanisms

The primary and most well-characterized mechanism of BPA's action is its ability to mimic the natural hormone 17β-estradiol (E2). This mimicry allows it to interact with various nuclear receptors, thereby altering gene expression and cellular function.

Interaction with Estrogen Receptors (ERs)

BPA is a recognized agonist for both estrogen receptor α (ERα) and estrogen receptor β (ERβ), which are ligand-activated transcription factors.[6] However, its binding affinity for these receptors is significantly lower than that of E2, estimated to be 1,000 to 2,000 times weaker.[6] Despite this lower affinity, BPA can still elicit significant estrogenic responses.[5]

The estrogenic potency of BPA and its analogs can vary. For instance, bisphenol AF (BPAF) and bisphenol B (BPB) have been shown to stimulate estrogenic activity at lower concentrations than BPA in vitro.[7]

Genomic Pathway: Upon binding to ERα or ERβ in the cytoplasm, BPA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular effects.[6][8]

Non-Genomic Pathway: BPA can also trigger rapid, non-genomic signaling events by interacting with membrane-bound estrogen receptors (mERs) and G protein-coupled receptors (GPCRs), such as GPR30.[8][9] This interaction can activate various protein kinase cascades, including ERK/MAPK and PI3K/AKT, leading to rapid cellular responses that do not require gene transcription.[8][9] For example, low doses of BPA have been shown to induce rapid changes in Ca2+ signaling in pancreatic islets through a non-genomic pathway.[9]

Estrogen-Related Receptor γ (ERRγ)

BPA binds strongly to the orphan nuclear receptor, estrogen-related receptor-γ (ERRγ).[10][11] Unlike its interaction with ERs, BPA's binding to ERRγ does not displace a natural ligand but rather preserves the receptor's constitutive activity.[5][6] This interaction can protect ERRγ from deactivation by selective estrogen receptor modulators like 4-hydroxytamoxifen.[5] The structural elements of BPA, particularly the methyl groups, are crucial for its high binding affinity to ERRγ.[10]

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

BPA and some of its analogs can activate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis and lipid metabolism.[12][13][14] This activation suggests a potential role for BPA as an "obesogen." In vitro studies have demonstrated that BPA can induce the expression of lipid metabolism-related genes in human macrophages in a PPARγ-dependent manner.[12] Halogenated derivatives of BPA, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), are also potent ligands and partial agonists of human PPARγ.[14][15] The activation of PPARγ by BPA is thought to be mediated, in part, through the MAPK signaling pathway.[16]

Thyroid Hormone Receptors (TRs)

The structural similarity between BPA and thyroid hormones allows it to interact with thyroid hormone receptors (TRs), primarily acting as an antagonist.[1][17][18] In vitro studies have shown that BPA can bind to TRs and inhibit the transcription of T3-responsive genes.[1][17] This antagonistic effect is considered a primary mechanism by which BPA disrupts thyroid function.[1][17] BPA has been shown to particularly affect the TRβ isoform.[1][17]

Androgen Receptor (AR)

BPA can also act as an anti-androgen by competing with androgens, such as 5α-dihydrotestosterone (DHT), for binding to the androgen receptor (AR).[5] The formation of an AR/BPA complex can prevent the normal regulation of androgen-dependent gene transcription.[5]

II. Non-Receptor-Mediated and Other Cellular Mechanisms

Beyond its direct interactions with nuclear receptors, BPA can induce a range of cellular effects through other mechanisms, including the induction of oxidative stress and the disruption of steroidogenesis.

Induction of Oxidative Stress

A significant mechanism of BPA-induced toxicity is the generation of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2][19] In vitro studies have demonstrated that BPA exposure can lead to:

-

Increased ROS Production: BPA can induce the overproduction of ROS, leading to cellular damage.[20][21]

-

Lipid Peroxidation: Increased ROS can damage lipids in cell membranes, a process known as lipid peroxidation.[20]

-

DNA Damage: BPA-induced oxidative stress can lead to DNA damage, including the formation of DNA adducts and mutations.[19][22]

-

Mitochondrial Dysfunction: BPA can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[19][20]

Disruption of Steroidogenesis

BPA has been shown to interfere with the synthesis of steroid hormones (steroidogenesis) in various in vitro models.[23][24][25] Studies using human granulosa cells and H295R adrenocortical carcinoma cells have revealed that BPA can:

-

Alter Steroid Hormone Levels: Exposure to BPA can lead to reduced concentrations of progesterone, androstenedione, and testosterone, while increasing levels of estrone and estradiol.[23][24]

-

Inhibit Key Enzymes: BPA appears to selectively inhibit the 17,20-lyase activity of the CYP17A enzyme, a critical step in androgen synthesis.[24]

-

Modulate Gene Expression: BPA can alter the expression of genes involved in steroidogenesis and apoptosis in a concentration-dependent manner.[23][26]

Neurotoxicity

In vitro studies using various neural cell models have highlighted the neurotoxic potential of BPA.[27][28][29] These studies have shown that BPA can:

-

Impair Neuronal Development: BPA can affect the proper specification of germ layers during in vitro embryonic development and disrupt the formation of the neural ectoderm.[27]

-

Induce Cytotoxicity: At higher concentrations, BPA can cause morphological changes in neuronal cells, including cell shrinkage and collapse, and increase cell mortality.[30]

-

Disrupt Synaptic and Cytoskeletal Integrity: BPA has been shown to decrease the expression of proteins crucial for microtubule function and synaptic plasticity.[30]

-

Affect Epigenetic Mechanisms: BPA exposure can upregulate the expression of histone deacetylase 2 (HDAC2), leading to decreased histone acetylation and impaired neurite outgrowth.[28]

III. Experimental Protocols for In Vitro Assessment

A variety of in vitro assays are employed to investigate the mechanisms of action of BPA. Below are outlines of key experimental workflows.

Receptor Binding Assays

These assays are fundamental for determining the affinity of BPA for various nuclear receptors.

Principle: A competitive binding assay is used where a radiolabeled ligand for the receptor of interest competes with unlabeled BPA. The amount of radiolabeled ligand displaced is proportional to the binding affinity of BPA.

Step-by-Step Methodology:

-

Prepare Receptor Lysates: Transfect a suitable cell line (e.g., HEK293) with an expression vector for the target receptor (e.g., ERα, ERβ, PPARγ). After incubation, harvest the cells and prepare a cell lysate containing the receptor.

-

Incubation: In a multi-well plate, incubate the cell lysate with a constant concentration of a radiolabeled ligand (e.g., [3H]17β-estradiol for ERs, [3H]rosiglitazone for PPARγ) and varying concentrations of unlabeled BPA.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radiolabeled ligand from the free ligand. This can be achieved by methods such as filtration through a glass fiber filter or dextran-coated charcoal precipitation.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of BPA. Calculate the IC50 value, which is the concentration of BPA that inhibits 50% of the specific binding of the radiolabeled ligand.

Reporter Gene Assays

These assays are used to determine the functional consequence of BPA binding to a receptor, i.e., whether it acts as an agonist or an antagonist.

Principle: Cells are co-transfected with an expression vector for the target receptor and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to that receptor (e.g., ERE for ERs, PPRE for PPARγ). Activation of the receptor by BPA leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa, MCF-7) in a multi-well plate. Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.

-

Treatment: After an overnight incubation to allow for gene expression, treat the cells with varying concentrations of BPA. Include a positive control (a known agonist for the receptor) and a negative control (vehicle).

-

Cell Lysis and Reporter Assay: After the treatment period (typically 24-48 hours), lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized reporter activity against the concentration of BPA to determine the dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Oxidative Stress Assays

Several assays can be used to measure different aspects of oxidative stress in vitro.

Measurement of Reactive Oxygen Species (ROS):

-

Principle: Use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.

-

Methodology: Treat cells with BPA. Incubate the cells with DCFH-DA. Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

Measurement of Lipid Peroxidation:

-

Principle: Quantification of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Methodology: Treat cells with BPA and prepare a cell lysate. React the lysate with thiobarbituric acid (TBA) at high temperature and acidic conditions. Measure the absorbance of the resulting pink-colored product at 532 nm.

Steroidogenesis Assays

These assays are used to assess the impact of BPA on the production of steroid hormones.

Principle: The human H295R adrenocortical carcinoma cell line is often used as it expresses all the key enzymes required for steroidogenesis. The levels of various steroid hormones in the cell culture medium are measured after exposure to BPA.

Step-by-Step Methodology:

-

Cell Culture: Culture H295R cells in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of BPA for a specified period (e.g., 48 hours).

-

Sample Collection: Collect the cell culture medium.

-

Hormone Quantification: Measure the concentrations of steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) in the medium using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the hormone levels in BPA-treated cells to those in control cells.

IV. Signaling Pathways and Experimental Workflows: Visualized

BPA's Interaction with Estrogen Receptors

Caption: BPA's dual action on genomic and non-genomic estrogen receptor pathways.

Experimental Workflow: Reporter Gene Assay

Caption: Step-by-step workflow for a typical reporter gene assay.

V. Quantitative Data Summary

| Receptor/Assay | Ligand/Compound | IC50/EC50 Value | Cell Line | Reference |

| Estrogen Receptor α (ERα) | Bisphenol A (BPA) | EC50 = 317 nM | HeLa | [11] |

| Estrogen Receptor β (ERβ) | Bisphenol A (BPA) | EC50 = 693 nM | HeLa | [11] |

| Estrogen-Related Receptor γ (ERRγ) | Bisphenol A (BPA) | IC50 = 9.78 ± 0.87 nM | - | [10] |

| PPARγ Activation | Bisphenol A (BPA) | Modest activation (1.5-fold) | 3T3-L1 | [13] |

| Steroidogenesis (Testosterone) | Bisphenol A (BPA) | NOEC < 30 ng/ml | H295R | [24] |

| Neurotoxicity (Cell Viability) | Bisphenol A (BPA) | Significant decrease at 150 µM | Neuro-2a | [30] |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell line used.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, extending far beyond its well-documented weak estrogenicity. BPA interacts with a range of nuclear receptors, including ERs, ERRγ, PPARγ, TRs, and AR, often with varying agonist and antagonist activities. Furthermore, it can trigger rapid non-genomic signaling and induce cellular toxicity through mechanisms such as oxidative stress, disruption of steroidogenesis, and neurotoxicity. The in vitro assays detailed in this guide are crucial tools for dissecting these complex interactions and for evaluating the potential risks associated with BPA and its alternatives. A thorough understanding of these mechanisms is paramount for researchers, scientists, and drug development professionals working to ensure human health and safety.

References

-

Chen, J., et al. (2019). Peroxisome proliferator-activated receptor gamma (PPARγ) activation and metabolism disturbance induced by bisphenol A and its replacement analog bisphenol S using in vitro macrophages and in vivo mouse models. PubMed. Available at: [Link]

-

Pivonello, C., et al. (2025). Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro. PubMed. Available at: [Link]

-

Le, M. N., et al. (2014). Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation. PubMed. Available at: [Link]

-

Stunnenberg, B., et al. (2015). Assessment of Bisphenol A (BPA) neurotoxicity in vitro with mouse embryonic stem cells. PubMed. Available at: [Link]

-

Zhang, X., et al. (2011). Bisphenol A Disrupts Steroidogenesis in Human H295R Cells. Toxicological Sciences. Available at: [Link]

-

Okada, H., et al. (2008). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives. Available at: [Link]

-

Tohmé, M., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives. Available at: [Link]

-

Suzuki, T., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. Available at: [Link]

-

Riu, A., et al. (2011). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Environmental Health Perspectives. Available at: [Link]

-

Wang, C., et al. (2022). Bisphenol-A exposure leads to neurotoxicity through upregulating the expression of histone deacetylase 2 in vivo and in vitro. PubMed. Available at: [Link]

-

Lee, S., & Kim, C. (2020). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism. Available at: [Link]

-

Ribeiro, F., et al. (2024). Neurotoxic Effects of Bisphenol (BPA): Mini-Reviews. MDPI. Available at: [Link]

-

Pelch, K., et al. (2022). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Science & Technology. Available at: [Link]

-

Yin, N., et al. (2023). Exposure to bisphenol A induces neurotoxicity associated with synaptic and cytoskeletal dysfunction in neuro-2a cells. Toxicology and Industrial Health. Available at: [Link]

-

Zoeller, R. T., et al. (2005). Bisphenol-A, an Environmental Contaminant that Acts as a Thyroid Hormone Receptor Antagonist in Vitro, Increases Serum Thyroxine, and Alters RC3/Neurogranin Expression in the Developing Rat Brain. Endocrinology. Available at: [Link]

-

Lee, S., & Kim, C. (2020). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism. Available at: [Link]

-

Zhang, X., et al. (2011). Bisphenol A Disrupts Steroidogenesis in Human H295R Cells. Request PDF. Available at: [Link]

-

Cimmino, I., et al. (2015). Molecular Mechanisms of Action of BPA. Journal of Molecular Endocrinology. Available at: [Link]

-

Gao, H., et al. (2015). Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives. Journal of Environmental Science and Health, Part C. Available at: [Link]

-

Helt, C. (2011). Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation. Environmental Health Perspectives. Available at: [Link]

-

Kawa, M., & Fujimoto, T. (2013). Neurological Effects of Bisphenol A and its Analogues. International Journal of Endocrinology and Metabolism. Available at: [Link]

-

Kwintkiewicz, J., & Giudice, L. C. (2009). Peroxisome Proliferator–Activated Receptor-γ Mediates Bisphenol A Inhibition of FSH-Stimulated IGF-1, Aromatase, and Estradiol in Human Granulosa Cells. Environmental Health Perspectives. Available at: [Link]

-

De Toni, L., et al. (2023). Short-Term Exposure to Bisphenol A Does Not Impact Gonadal Cell Steroidogenesis In Vitro. International Journal of Molecular Sciences. Available at: [Link]

-

Meli, R., et al. (2020). Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction. Antioxidants. Available at: [Link]

-

Diamanti-Kandarakis, E., et al. (2021). The Impact of Bisphenol A on Thyroid Function in Neonates and Children: A Systematic Review of the Literature. MDPI. Available at: [Link]

-

Chroňáková, E., et al. (2021). Acute Exposure to Bisphenol A Causes Oxidative Stress Induction with Mitochondrial Origin in Saccharomyces cerevisiae Cells. MDPI. Available at: [Link]

-

Huang, Y., et al. (2022). oxidative stress from exposure to bisphenol a and its analogues. Liberty University. Available at: [Link]

-

Pivonello, C., et al. (2025). Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro. Semantic Scholar. Available at: [Link]

-

Gorini, F., et al. (2021). Summary of in vitro studies analyzing effects of bisphenols on thyroid hormone-responsive cell lines. ResearchGate. Available at: [Link]

-

Rahman, M. S., & Pang, M. G. (2019). Understanding the molecular mechanisms of bisphenol A action in spermatozoa. Frontiers in Pharmacology. Available at: [Link]

-

Sharma, M., et al. (2019). BISPHENOL- A INDUCED OXIDATIVE STRESS AND ITS FERTILITY ASPECTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Akpinar, O., et al. (2024). Bisphenol A Induces Neuronal Apoptosis and Oxidative Stress Through TRPV4 Channel Signaling Pathways: Protective Role of Alpha‐Lipoic Acid. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Denechaud, P. D., et al. (2014). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Environmental Science and Pollution Research. Available at: [Link]

-

Harrill, J. A., et al. (2022). In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. Toxicological Sciences. Available at: [Link]

-

Li, Y., et al. (2017). In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. Environmental Toxicology. Available at: [Link]

-

Noguchi, S., et al. (2002). Bisphenol A stimulates NO synthesis through a non-genomic estrogen receptor-mediated mechanism in mouse endothelial cells. Toxicology Letters. Available at: [Link]

-

Kyselova, V., et al. (2020). Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro. International Journal of Molecular Sciences. Available at: [Link]

-

Ikhlas, S., et al. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro. Available at: [Link]

-

Bouskine, A., et al. (2009). Low Doses of Bisphenol A Promote Human Seminoma Cell Proliferation by Activating PKA and PKG via a Membrane G-Protein–Coupled Estrogen Receptor. Environmental Health Perspectives. Available at: [Link]

-

Novak, M., et al. (2022). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. Food and Chemical Toxicology. Available at: [Link]

-

van der Veen, I., & de Boer, J. (2013). Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment. Critical Reviews in Toxicology. Available at: [Link]

Sources

- 1. Bisphenols and Thyroid Hormone [e-enm.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurological Effects of Bisphenol A and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Understanding the molecular mechanisms of bisphenol A action in spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptor gamma (PPARγ) activation and metabolism disturbance induced by bisphenol A and its replacement analog bisphenol S using in vitro macrophages and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome Proliferator–Activated Receptor-γ Mediates Bisphenol A Inhibition of FSH-Stimulated IGF-1, Aromatase, and Estradiol in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 23. Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro | Semantic Scholar [semanticscholar.org]

- 27. Assessment of Bisphenol A (BPA) neurotoxicity in vitro with mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bisphenol-A exposure leads to neurotoxicity through upregulating the expression of histone deacetylase 2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Exposure to bisphenol A induces neurotoxicity associated with synaptic and cytoskeletal dysfunction in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicogenomics of Bisphenol A Exposure: From Mechanistic Pathways to High-Throughput Analysis

An In-depth Technical Guide for Researchers

Abstract

Bisphenol A (BPA) is a pervasive environmental endocrine-disrupting chemical (EDC) whose impact on human health remains a subject of intense scientific scrutiny. Understanding its molecular toxicology is critical for risk assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth exploration of the toxicogenomics of BPA exposure, designed for researchers, toxicologists, and drug development professionals. We will dissect the complex molecular mechanisms of BPA action, including genomic and non-genomic pathways initiated by its interaction with a range of cellular receptors. Furthermore, this guide details the application of modern toxicogenomic workflows—from experimental design using relevant in vitro and in vivo models to the acquisition and bioinformatic analysis of transcriptomic and epigenomic data. By synthesizing field-proven insights with established protocols, this document serves as a comprehensive resource for investigating the gene-level impact of BPA and developing robust, self-validating toxicological studies.

The Molecular Underpinnings of BPA Toxicity

BPA's notoriety as an endocrine disruptor stems from its structural similarity to estradiol, allowing it to interfere with hormonal signaling. However, its mechanisms of action are pleiotropic, extending beyond simple estrogenic mimicry. A comprehensive toxicogenomic study is predicated on understanding these diverse molecular initiating events.

Genomic Pathways via Nuclear Receptor Interaction

The classical mechanism of BPA action involves direct binding to nuclear receptors, which function as ligand-activated transcription factors. This interaction directly alters the expression of target genes, a primary focus of toxicogenomic analysis.[1][2] The choice of experimental model must account for the expression profile of these receptors, as their presence and relative abundance dictate tissue-specific sensitivity to BPA.

-

Estrogen Receptors (ERα and ERβ): BPA is a well-known xenoestrogen that binds to both ERα and ERβ, albeit with a lower affinity than estradiol.[3][4] This binding can initiate or inhibit the transcription of estrogen-responsive genes, impacting pathways related to reproduction, development, and carcinogenesis.[5] Notably, BPA shows some selectivity for ERβ, which can have different downstream consequences than ERα activation.[6]

-

Estrogen-Related Receptor Gamma (ERRγ): Perhaps one of the most significant findings in BPA toxicology was the discovery that it binds strongly to the orphan nuclear receptor ERRγ.[7][8][9] Unlike its weak interaction with ERs, BPA's affinity for ERRγ is high, comparable to that of an endogenous ligand.[8] ERRγ is constitutively active, and BPA binding appears to stabilize this active conformation, preserving its transcriptional activity.[7][8] This interaction is critical, as ERRγ is a key regulator of mitochondrial biogenesis and energy metabolism.[8] Investigating ERRγ target genes is therefore a crucial aspect of BPA toxicogenomics.

-

Other Nuclear Receptors: BPA's promiscuity extends to other receptors, including the Pregnane X Receptor (PXR), a master regulator of xenobiotic metabolism.[10][11] Activation of PXR by BPA can induce the expression of drug-metabolizing enzymes, representing a potential mechanism for chemical-drug interactions. BPA has also been shown to have anti-androgenic effects by binding to the Androgen Receptor (AR) and can interact with thyroid hormone receptors.[2][4]

Non-Genomic Signaling Cascades

BPA can also elicit rapid cellular responses that do not require direct gene transcription. These non-genomic effects are mediated by membrane-associated receptors and can indirectly influence gene expression by activating signaling cascades that modulate transcription factor activity.

-

G Protein-Coupled Estrogen Receptor 1 (GPER): GPER (formerly GPR30) is a membrane-bound receptor that mediates rapid, non-genomic estrogenic signaling.[5] BPA is a potent agonist for GPER.[1][3] Upon binding, GPER can trigger downstream pathways such as the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK) cascades, which in turn can phosphorylate transcription factors like c-Fos and activate gene expression related to cell proliferation and migration.[1][3][5] Some BPA analogs, such as BPAF and BPB, have been shown to exert even higher estrogenic effects than BPA through the GPER pathway.[12]

The interplay between these genomic and non-genomic pathways creates a complex signaling network that underlies the diverse toxicological effects of BPA.

Figure 1: Simplified overview of BPA's dual signaling mechanisms.

The Epigenetic Landscape of BPA Exposure

A critical finding from toxicological research is that early-life exposure to BPA can lead to persistent changes in gene expression and disease susceptibility later in life.[13][14][15] This phenomenon is largely mediated by epigenetic modifications—heritable changes in gene function that do not involve alterations to the DNA sequence itself. BPA is now recognized as an epigenetically toxic compound.[13][16]

-

DNA Methylation: BPA exposure has been shown to alter DNA methylation patterns, both globally and at specific gene promoters.[17][18][19] For instance, BPA can decrease CpG methylation, leading to the inappropriate expression of certain genes.[13][16] Conversely, it can cause hypermethylation of tumor suppressor gene promoters.[19] These changes can even be transgenerational.[13][20]

-

Histone Modifications: BPA can influence the enzymes that add or remove chemical tags on histone proteins, such as methylation and acetylation.[13][16] For example, BPA has been found to increase the expression of the histone methyltransferase EZH2, leading to the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[15]

-

Non-Coding RNAs (ncRNAs): BPA exposure can alter the expression of ncRNAs, including microRNAs (miRNAs).[13][16] MiRNAs are small RNA molecules that regulate gene expression post-transcriptionally. Dysregulation of specific miRNAs by BPA can impact entire signaling networks, contributing to its toxic effects.

These epigenetic changes represent a crucial layer of data for any toxicogenomic study, as they provide a mechanistic link between exposure and long-term transcriptomic consequences.

A Framework for the Toxicogenomic Analysis of BPA

A robust toxicogenomic study of BPA requires a multi-step, integrated workflow. The causality behind each experimental choice—from model selection to the bioinformatic pipeline—is paramount for generating trustworthy and interpretable data.

Model System Selection

The choice of model is the foundation of the study and depends entirely on the research question.

-

In Vitro Models: Human cell lines (e.g., MCF-7 breast cancer cells, HepG2 liver cells, primary human granulosa cells) are invaluable for mechanistic studies and high-throughput screening.[19][21] They allow for precise control over dose and duration of exposure. The key is to select a cell line that expresses the receptors and pathways of interest (e.g., ERs, GPER).

-

In Vivo Models: Animal models such as mice, rats, and zebrafish are essential for understanding systemic effects, developmental toxicity, and transgenerational inheritance.[22][23][24] Zebrafish, in particular, offer a powerful model for high-throughput screening of developmental toxicity due to their rapid, external development.[24][25]

Experimental Design and Data Acquisition

A self-validating protocol involves rigorous controls, appropriate dose selection, and the use of orthogonal technologies.

-

Dose-Response: BPA is known for its non-monotonic dose-response curves, where low doses can have significant effects that are not observed at higher doses.[7] Therefore, experimental designs must include a wide range of concentrations, especially those relevant to human exposure levels.

-

'Omics' Technologies:

-

Transcriptomics (RNA-Seq): The current gold standard for quantifying gene expression changes across the entire transcriptome. It provides comprehensive data on differentially expressed genes (DEGs), alternative splicing events, and non-coding RNAs.[22][23][26]

-

Epigenomics (MeDIP-Seq, ChIP-Seq): To assess changes in DNA methylation, Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) is a common technique.[19] Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is used to map histone modifications or transcription factor binding sites genome-wide.

-

Figure 2: A generalized experimental workflow for a BPA toxicogenomics study.

Core Transcriptomic Signatures

Integrative analyses across multiple studies have revealed common pathways perturbed by BPA.[27] Understanding these signatures provides a valuable context for interpreting new datasets.

| Model System | Key Dysregulated Pathways | Representative Genes | Reference |

| Mouse Kidney | Oxidative phosphorylation, Mitochondrial function, Ribosome function, Chemical carcinogenesis | SULT2A2, TMEM26 | [22] |

| Human Granulosa Cells | Cell cycle progression, Steroid metabolism, Apoptosis, Oocyte maturation | BIRC5, CCNB1, CDC20 | [21] |

| Mouse Liver (Prenatal) | Metabolic pathways, Fatty acid metabolism | - | [23] |

| Human Ovary Epithelial Cells | Oocyte meiosis, Cellular senescence, Progesterone-mediated oocyte maturation | AURKA, CDK1, PLK1 | [28] |

| Multiple Species/Tissues | JUN/FOS signaling, EGFR signaling, ER signaling, PPARG signaling, p53 pathway | IGF1, GADD45B | [27] |

Table 1: Summary of common transcriptomic alterations following BPA exposure in various models.

Detailed Experimental Protocol: RNA-Seq Analysis of BPA-Exposed Cells

This protocol provides a self-validating framework for assessing transcriptomic changes in an in vitro model. The causality is embedded in the inclusion of multiple controls and dose points.

Objective: To identify differentially expressed genes in a human cell line (e.g., MCF-7) following exposure to environmentally relevant concentrations of BPA.

Methodology:

-

Cell Culture and Exposure:

-

1.1. Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to reduce background estrogenic activity.

-

1.2. Seed cells in 6-well plates to reach ~70% confluency at the time of treatment.

-

1.3. Prepare BPA stock solutions in DMSO. The final DMSO concentration in the media should not exceed 0.1%.

-

1.4. Treat cells in triplicate for 24 hours with:

-

Vehicle control (0.1% DMSO).

-

Positive control (e.g., 10 nM 17β-Estradiol).

-

Low-dose BPA (e.g., 10 nM).

-

Mid-dose BPA (e.g., 100 nM).

-

High-dose BPA (e.g., 1 µM).

-

-

Causality Check: The positive control validates the estrogen-responsiveness of the system. Multiple BPA doses allow for the identification of non-monotonic responses.

-

-

RNA Extraction and Quality Control:

-

2.1. Lyse cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or buffer from a column-based kit).

-

2.2. Extract total RNA according to the manufacturer's protocol. Include a DNase I treatment step to eliminate genomic DNA contamination.

-